molecular formula C12H16BrN B8729003 2-Bromo-N-(cyclopentylmethyl)aniline CAS No. 919800-38-7

2-Bromo-N-(cyclopentylmethyl)aniline

Cat. No.: B8729003
CAS No.: 919800-38-7
M. Wt: 254.17 g/mol
InChI Key: DFOXELLVQYQDJE-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopentylmethyl)aniline is a substituted aniline derivative featuring a bromine atom at the ortho position of the benzene ring and a cyclopentylmethyl group attached to the nitrogen. The bromine atom enhances reactivity in such reactions compared to chloro or iodo analogs, while the cyclopentylmethyl group introduces steric bulk and conformational rigidity, influencing both synthesis and downstream applications .

Properties

CAS No.

919800-38-7

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-bromo-N-(cyclopentylmethyl)aniline

InChI

InChI=1S/C12H16BrN/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6,9H2

InChI Key

DFOXELLVQYQDJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Synthesis Efficiency : N-Benzyl derivatives (e.g., 2-Bromo-N-benzylaniline) achieve high yields (~90%) via alkylation of 2-bromoaniline with benzyl bromide, attributed to the electrophilic nature of benzyl halides . In contrast, furan-containing analogs (e.g., 2-Bromo-N-(furan-2-ylmethyl)aniline) are synthesized with >99% purity, reflecting optimized protocols for heteroaromatic substituents .
  • Bromo Reactivity : Ortho-bromoaniline derivatives exhibit enhanced reactivity in palladium-catalyzed reactions compared to chloro analogs, as demonstrated in intramolecular arene-alkene couplings (e.g., 30–88% yields for enamine substrates) .
Palladium-Catalyzed Cross-Couplings
  • Target Compound : The bromine atom at the ortho position facilitates efficient Suzuki-Miyaura and Mizoroki-Heck couplings. For example, analogs like (R)-2-bromo-N-(cyclopentylmethyl)-N-methylaniline (8d) are used in intramolecular Mizoroki-Heck annulations to construct spiroindoline scaffolds, critical in drug discovery .
  • Comparison with Benzyl Analogs: N-Benzyl derivatives (e.g., N-benzyl-2-bromo-N-(2-bromophenyl)acetamide) show moderate yields (74%) in gold(I)-catalyzed aminocyclization, suggesting steric bulk from the benzyl group may hinder catalyst accessibility .
Pharmaceutical Relevance
  • Furan-Containing Derivatives : Compounds like 2-Bromo-N-[1-(furan-2-yl)ethyl]aniline are marketed as pharmaceutical intermediates (>99% purity) due to their compatibility with bioorthogonal reactions and low toxicity .
  • Chloro and Fluoro Analogs : 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline (MW: 334.19 g/mol) demonstrates the role of halogen diversity in tuning pharmacokinetic properties .

Physical and Spectral Properties

  • Melting Points : 2-Bromo-N-(diphenylmethylene)aniline melts at 97–99°C, whereas N-alkylated analogs (e.g., N-benzyl derivatives) are typically oils, reflecting reduced crystallinity due to flexible substituents .
  • Spectroscopy : ¹H NMR spectra of cyclopentylmethyl-substituted analogs (e.g., compound 8d) show distinct shifts for NH protons (δ 6.5–7.8 ppm) and cyclopentyl CH₂ groups (δ 2.5–3.5 ppm), aiding structural elucidation .

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